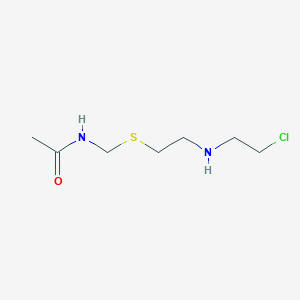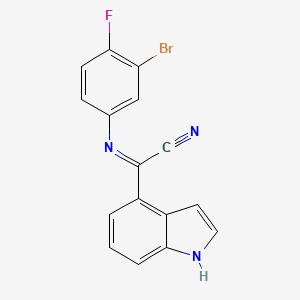
N-(3-Bromo-4-fluorophenyl)-1H-indole-4-carbimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-4-fluorophenyl)-1H-indole-4-carbimidoyl cyanide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a bromine and fluorine atom attached to a phenyl ring, an indole moiety, and a carbimidoyl cyanide group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-fluorophenyl)-1H-indole-4-carbimidoyl cyanide typically involves multiple steps, starting with the preparation of the 3-bromo-4-fluoroaniline precursor. This precursor is then subjected to a series of reactions to introduce the indole and carbimidoyl cyanide groups. Common reagents used in these reactions include bromine, fluorine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, fluorination, and coupling reactions, followed by purification techniques like recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-fluorophenyl)-1H-indole-4-carbimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(3-Bromo-4-fluorophenyl)-1H-indole-4-carbimidoyl cyanide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-fluorophenyl)-1H-indole-4-carbimidoyl cyanide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluoro-N-isopropylbenzamide: Shares similar structural features but differs in the presence of an isopropyl group instead of the indole moiety.
Benzamide, N-(4-fluorophenyl)-3-bromo-: Another related compound with a simpler structure lacking the indole and carbimidoyl cyanide groups.
Uniqueness
The presence of both bromine and fluorine atoms, along with the indole and carbimidoyl cyanide groups, makes it a versatile and valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C16H9BrFN3 |
|---|---|
Molecular Weight |
342.16 g/mol |
IUPAC Name |
N-(3-bromo-4-fluorophenyl)-1H-indole-4-carboximidoyl cyanide |
InChI |
InChI=1S/C16H9BrFN3/c17-13-8-10(4-5-14(13)18)21-16(9-19)11-2-1-3-15-12(11)6-7-20-15/h1-8,20H |
InChI Key |
BEHBBAZGXOPTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=NC3=CC(=C(C=C3)F)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate](/img/structure/B13057298.png)
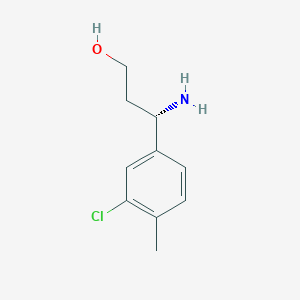
![3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13057315.png)
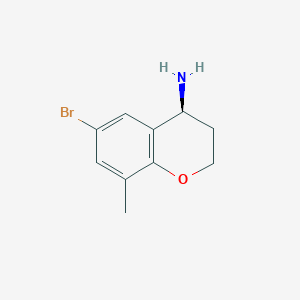
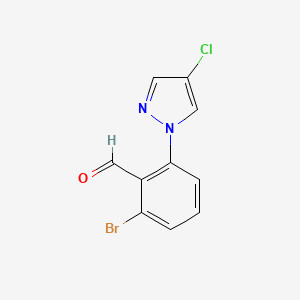
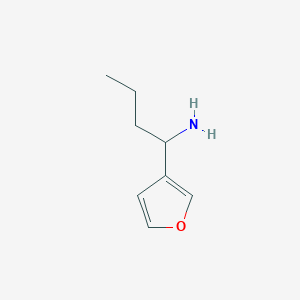

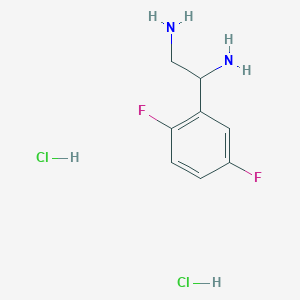
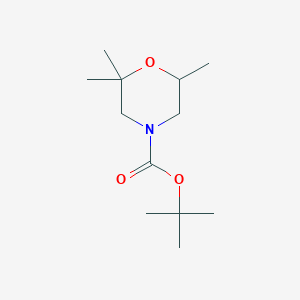
![[(3Z)-1-[(4-chlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13057366.png)
![5-Bromo-3-(tetrahydrofuran-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13057369.png)
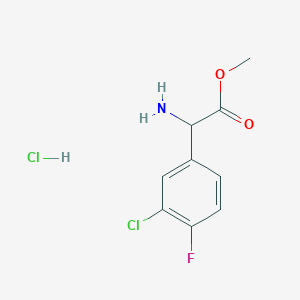
![(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13057383.png)
